Combrestatin A4 metabolite M3
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Overview
Description
Combretastatin A4 metabolite M3 is a derivative of combretastatin A4, a natural product isolated from the bark of the South African tree Combretum caffrum. Combretastatin A4 is known for its potent antitumor properties, primarily due to its ability to disrupt the polymerization of tubulin, leading to mitotic arrest in cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of combretastatin A4 and its derivatives, including combretastatin A4 metabolite M3, typically involves the modification of the B-ring of the combretastatin A4 molecule. . The synthetic route often includes steps such as esterification, reduction, and substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of combretastatin A4 and its derivatives involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions
Combretastatin A4 metabolite M3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols, altering the compound’s properties.
Substitution: Substitution reactions, particularly at the 3’-position of the B-ring, are common in the synthesis of combretastatin A4 derivatives.
Common Reagents and Conditions
Common reagents used in the synthesis of combretastatin A4 metabolite M3 include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions are various combretastatin A4 derivatives with enhanced antitumor activity.
Scientific Research Applications
Combretastatin A4 metabolite M3 has a wide range of scientific research applications, including:
Mechanism of Action
Combretastatin A4 metabolite M3 exerts its effects by binding to the colchicine site on tubulin, thereby inhibiting the polymerization of microtubules. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis of cancer cells . The compound also exhibits antivascular effects, selectively targeting tumor vasculature and causing vascular collapse .
Comparison with Similar Compounds
Combretastatin A4 metabolite M3 is unique among combretastatin derivatives due to its specific modifications at the 3’-position of the B-ring. Similar compounds include:
Combretastatin A4: The parent compound, known for its potent antitumor activity.
Combretastatin A1: Another derivative with similar mechanisms of action but different structural modifications.
Combretastatin B and C series: These compounds have different core structures but share the ability to inhibit tubulin polymerization.
Combretastatin A4 metabolite M3 stands out due to its enhanced bioactivity and potential for use in targeted cancer therapies .
Properties
CAS No. |
859511-60-7 |
---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
4-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C17H18O5/c1-20-14-7-6-11(8-13(14)18)4-5-12-9-15(21-2)17(19)16(10-12)22-3/h4-10,18-19H,1-3H3/b5-4+ |
InChI Key |
XZHPYKNNKMKNIB-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)O)OC)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)O)OC)O |
Origin of Product |
United States |
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